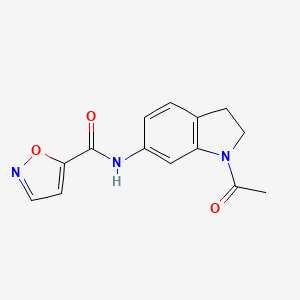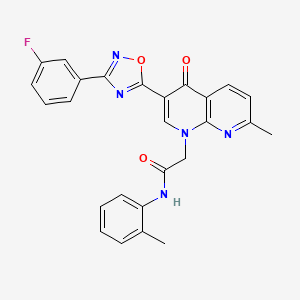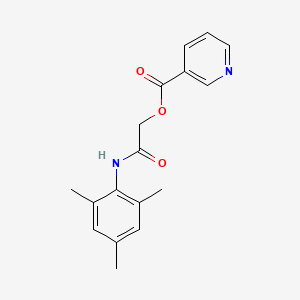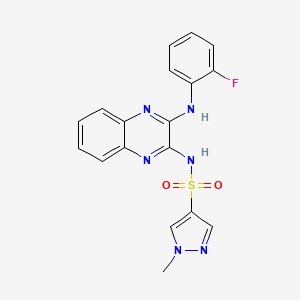![molecular formula C19H25NO4S2 B2805261 N-[5-hydroxy-3-(thiophen-3-yl)pentyl]-3-(4-methanesulfonylphenyl)propanamide CAS No. 2034467-40-6](/img/structure/B2805261.png)
N-[5-hydroxy-3-(thiophen-3-yl)pentyl]-3-(4-methanesulfonylphenyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[5-hydroxy-3-(thiophen-3-yl)pentyl]-3-(4-methanesulfonylphenyl)propanamide is a complex organic compound characterized by the presence of a thiophene ring, a hydroxy group, and a methanesulfonylphenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-hydroxy-3-(thiophen-3-yl)pentyl]-3-(4-methanesulfonylphenyl)propanamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the thiophene ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the hydroxy group: This step often involves hydroxylation reactions using reagents such as hydrogen peroxide or osmium tetroxide.
Attachment of the methanesulfonylphenyl group: This can be done through sulfonation reactions using methanesulfonyl chloride in the presence of a base like pyridine.
Amide bond formation: The final step involves coupling the intermediate with a suitable amine under conditions such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to multi-kilogram quantities.
化学反応の分析
Types of Reactions
N-[5-hydroxy-3-(thiophen-3-yl)pentyl]-3-(4-methanesulfonylphenyl)propanamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using reagents like PCC (pyridinium chlorochromate).
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation using bromine or chlorination using chlorine gas.
Common Reagents and Conditions
Oxidation: PCC, DMSO (dimethyl sulfoxide) with oxalyl chloride (Swern oxidation).
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Bromine, chlorine, sulfuric acid for sulfonation.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of halogenated thiophene derivatives.
科学的研究の応用
N-[5-hydroxy-3-(thiophen-3-yl)pentyl]-3-(4-methanesulfonylphenyl)propanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as conductive polymers or organic semiconductors.
作用機序
The mechanism of action of N-[5-hydroxy-3-(thiophen-3-yl)pentyl]-3-(4-methanesulfonylphenyl)propanamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects.
類似化合物との比較
Similar Compounds
Cetylpyridinium chloride: Known for its antimicrobial properties.
Domiphen bromide: Used as a disinfectant and antiseptic.
Uniqueness
N-[5-hydroxy-3-(thiophen-3-yl)pentyl]-3-(4-methanesulfonylphenyl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
特性
IUPAC Name |
N-(5-hydroxy-3-thiophen-3-ylpentyl)-3-(4-methylsulfonylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO4S2/c1-26(23,24)18-5-2-15(3-6-18)4-7-19(22)20-11-8-16(9-12-21)17-10-13-25-14-17/h2-3,5-6,10,13-14,16,21H,4,7-9,11-12H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPQCMDQLAIGONL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)CCC(=O)NCCC(CCO)C2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-Ethynylspiro[2.2]pentane](/img/structure/B2805178.png)
![5-Hydroxy-2-[[(6-methylpyridin-2-yl)methyl-prop-2-ynylamino]methyl]pyran-4-one](/img/structure/B2805180.png)
![N-(benzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-1-((4-methoxyphenyl)sulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2805181.png)


![2-(ethanesulfonyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2805186.png)
![ethyl 4-[(cyclopentylcarbamoyl)methoxy]-2-phenylquinoline-6-carboxylate](/img/structure/B2805188.png)


![2-[(3-allyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(2-methylphenyl)acetamide](/img/structure/B2805196.png)
![6-methyl-2-{3-methyl-5-[(4-methylphenyl)amino]-1H-pyrazol-1-yl}-1,4-dihydropyrimidin-4-one](/img/structure/B2805197.png)

![4-Methyl-2-[(2-phenylethyl)amino]-1,3-thiazole-5-carboxylic acid](/img/structure/B2805199.png)
![6-[4-(pyrimidin-2-yl)piperazine-1-carbonyl]pyrimidin-4-ol](/img/structure/B2805200.png)
